

Pharmacological Profile of Leonurine Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Leonurine hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonurine hydrochloride, an alkaloid derived from Leonurus japonicus (Chinese Motherwort), has garnered significant scientific interest for its broad spectrum of pharmacological activities.

[1][2] Traditionally used in gynecological medicine, modern research has illuminated its potential therapeutic applications in cardiovascular and central nervous system disorders, inflammatory diseases, and oncology.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of Leonurine hydrochloride, with a focus on its mechanism of action, pharmacokinetics, and key experimental findings. All quantitative data are presented in structured tables, and detailed methodologies for pivotal experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its complex biological interactions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data associated with the pharmacological effects and pharmacokinetic profile of **Leonurine hydrochloride**.

Table 1: In Vitro Efficacy (IC50/EC50 Values)



Target/Assay	Cell Line/System	IC50/EC50	Reference
Cell Viability (Inhibition)	K562 (Chronic Myeloid Leukemia)	0.773 mM	[4]
Cell Viability (Inhibition)	KU812 (Chronic Myeloid Leukemia)	0.882 mM	[4]
Vascular Contraction (KCl-induced)	Rat Aorta	96.4 ± 13.4 μM	[1]
Vascular Contraction (Phenylephrine- induced, with endothelium)	Rat Aorta	86.4 ± 10.4 μM	[1]
Vascular Contraction (Phenylephrine- induced, without endothelium)	Rat Aorta	85.9 ± 17.2 μM	[1]

Table 2: Pharmacokinetic Parameters in Rats



Parameter	Intravenous (IV) Administration	Oral (PO) Administration	Reference
Study 1	[5]		
Dose	-	50 mg/kg	
Cmax	-	0.51 μg/mL	_
Tmax	-	0.95 h	_
t1/2	-	3.64 h	_
AUC(0-t)	-	1.56 μg·h/mL	_
AUC(0-∞)	-	1.78 μg·h/mL	_
Study 2	[6]		_
Vc	0.353 ± 0.023 L/kg	-	
CL	0.451 ± 0.074 L/h/kg	-	_
K12	7.787 ± 2.210 h ⁻¹	-	_
K21	0.887 ± 0.329 h ⁻¹	-	_
Ke	1.276 ± 0.182 h ⁻¹	-	_
t1/2α	0.074 ± 0.020 h	-	_
t1/2β	6.32 ± 1.35 h	-	_
AUC	6.20 ± 0.47 μg·h/mL	-	_
Study 3	[4]		_
Dose	5 mg/kg	50 mg/kg	
t1/2	1.72 h	-	_
Volume of Distribution	24.73 L/kg	-	_
Tmax	-	~0.75 h	_
Bioavailability	-	2.21%	[7]



Mechanism of Action and Signaling Pathways

Leonurine hydrochloride exerts its pharmacological effects through the modulation of multiple signaling pathways, primarily related to anti-inflammatory, antioxidant, and anti-apoptotic mechanisms.

Anti-Inflammatory Effects via NF-kB Signaling

Leonurine hydrochloride has been shown to suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][8] In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines and enzymes. **Leonurine hydrochloride** can inhibit the phosphorylation of IKK α / β , which in turn prevents the degradation of IκB α and the subsequent nuclear translocation of the p65 subunit of NF-κB.[9] This leads to a reduction in the expression of inflammatory mediators such as MMP-1, MMP-3, MMP-13, IL-6, and ADAMTS-5.[8]



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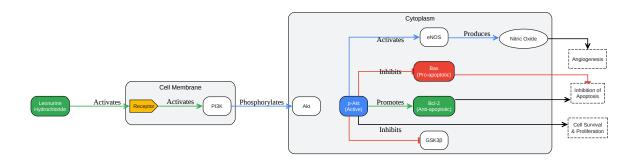
Caption: Inhibition of the NF-kB signaling pathway by Leonurine hydrochloride.

Cardioprotective and Neuroprotective Effects via PI3K/Akt Signaling

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and apoptosis. **Leonurine hydrochloride** has been demonstrated to activate



this pathway, contributing to its cardioprotective and neuroprotective effects.[2][10] By promoting the phosphorylation of PI3K and Akt, **Leonurine hydrochloride** can inhibit the downstream pro-apoptotic protein GSK3β and modulate the expression of Bcl-2 family proteins, leading to a decrease in apoptosis and enhanced cell survival.[10] Furthermore, activated Akt can phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production and improved endothelial function.[11]



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Caption: Activation of the PI3K/Akt signaling pathway by **Leonurine hydrochloride**.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **Leonurine hydrochloride**'s pharmacological profile.

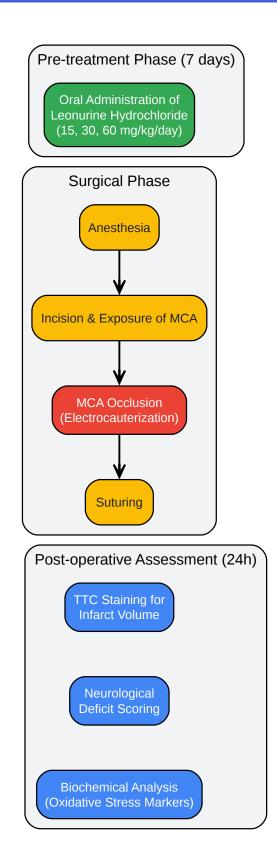
In Vivo Models

- 1. Middle Cerebral Artery Occlusion (MCAO) Rat Model for Ischemic Stroke
- Animal Model: Male Sprague-Dawley rats (180-220 g) are commonly used.[4]



- Drug Administration: Leonurine hydrochloride is administered orally (e.g., 15, 30, and 60 mg/kg/day) for a pre-treatment period, typically 7 days, prior to MCAO surgery.[4]
- Surgical Procedure:
 - Anesthetize the rat (e.g., with a ketamine/xylazine mixture).
 - Make a skin incision midway between the left orbit and the external auditory canal.
 - A small burr hole is drilled through the skull to expose the left middle cerebral artery.
 - The middle cerebral artery is occluded by electrocauterization.
 - Suture the wound and maintain the rat's body temperature at 37°C.[4]
- Outcome Assessment (24 hours post-MCAO):
 - Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[1]
 - Neurological Deficit Scoring: A scoring system is used to assess motor and sensory deficits.
 - Biochemical Analysis: Brain tissue is collected to measure markers of oxidative stress (e.g., SOD, GSH-Px, MDA).[1]





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Caption: Experimental workflow for the MCAO rat model.



In Vitro Assays

- 1. Cell Viability Assay (MTT Assay)
- Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
- Protocol:
 - Seed cells (e.g., H292 non-small cell lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
 - Treat cells with various concentrations of Leonurine hydrochloride (e.g., 0, 10, 25, 50 μmol/L) for desired time points (e.g., 6, 12, 24, 48, 72 hours).[5]
 - \circ Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - \circ Remove the medium and add 100 μL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- 2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
- Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
- Protocol:
 - Seed cells (e.g., H292 cells) in 6-well plates and treat with Leonurine hydrochloride for 24 hours.[12]
 - Harvest and wash the cells with ice-cold PBS.
 - Resuspend the cells in 1X binding buffer.



- Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
- Analyze the stained cells by flow cytometry.
- 3. Western Blot Analysis
- Principle: This technique is used to detect specific proteins in a sample.
- · Protocol:
 - Treat cells with Leonurine hydrochloride and lyse them to extract total protein.
 - Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, pp65, p65, Bax, Bcl-2, GAPDH).
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
 [12]
- 4. Quantitative Analysis by HPLC-MS/MS
- Application: To determine the concentration of Leonurine in biological samples (e.g., rat plasma) for pharmacokinetic studies.
- Sample Preparation: Protein precipitation with perchloric acid is a common method for plasma samples.
- Chromatographic Conditions:
 - Column: Agilent Zorbax SB-C18 column (150 × 2.1 mm, 5 μm).



- Mobile Phase: Isocratic elution with acetonitrile-ammonium acetate buffer (10 mM, pH 4.0;
 25:75, v/v).
- Flow Rate: 0.2 mL/min.
- Mass Spectrometry Detection:
 - Ionization Mode: Positive electrospray ionization (ESI).
 - Detection Mode: Multiple reaction monitoring (MRM).
 - Transitions: m/z 312.3 → 181.1 for Leonurine.[12]

Conclusion

Leonurine hydrochloride is a promising natural compound with a multifaceted pharmacological profile. Its therapeutic potential in cardiovascular diseases, neurodegenerative disorders, and cancer is supported by its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this intriguing molecule. Future research should focus on clinical trials to validate these preclinical findings and to fully elucidate its safety and efficacy in human populations.

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